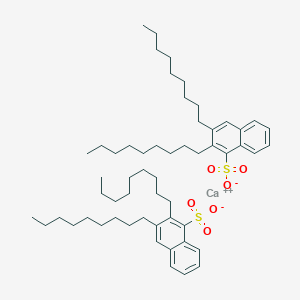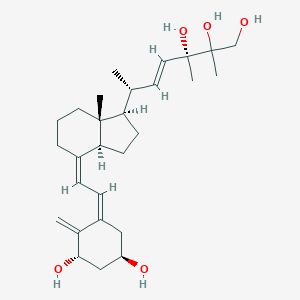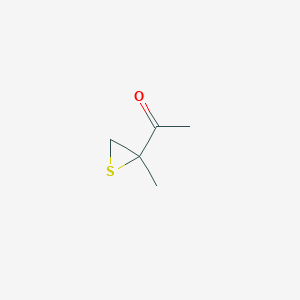
Methyl 2-(2-nitrobenzylidene)acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . It is a derivative of acetoacetate and contains a nitrobenzylidene group, which imparts unique chemical properties to the compound. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis
Mode of Action
As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Methyl 2-(2-nitrobenzylidene)acetoacetate can be synthesized through the reaction of methyl acetoacetate with 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-nitrobenzylidene)acetoacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the synthesis of drugs, particularly those targeting cardiovascular diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrobenzylidene)acetoacetate: This compound has a similar structure but with the nitro group positioned at the 3-position of the benzylidene ring. It exhibits similar chemical reactivity but may have different biological activities.
Methyl 2-(4-nitrobenzylidene)acetoacetate: This compound has the nitro group at the 4-position of the benzylidene ring.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions with biological targets.
Properties
CAS No. |
39562-27-1 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
InChI Key |
APKKCRAKPMSAEI-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Key on ui other cas no. |
111304-31-5 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Methyl 2-(o-Nitrobenzylidene)acetoacetate; Methyl 2-(2’-Nitrobenzylidene)acetoacetate; 2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)



![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)



